Cbz succinimide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

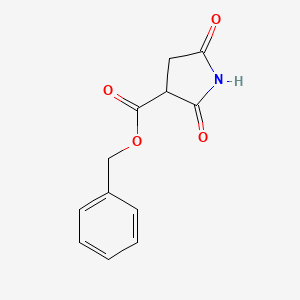

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,5-dioxopyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c14-10-6-9(11(15)13-10)12(16)17-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTUQIYAEGKOHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of N-(Benzyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(Benzyloxycarbonyloxy)succinimide, commonly referred to as Cbz-OSu or Z-OSu, is a cornerstone reagent in modern organic synthesis, particularly in the realm of peptide chemistry and the development of complex molecular architectures. Its primary function is to introduce the benzyloxycarbonyl (Cbz or Z) protecting group onto primary and secondary amines, a critical step for masking the inherent nucleophilicity and basicity of these functional groups. This guide provides a comprehensive overview of the mechanism of action of Cbz-OSu, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying principles of its reactivity and application.

Introduction

The strategic protection and deprotection of functional groups is a central tenet of multi-step organic synthesis. For amines, the benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in the 1930s, remains a widely utilized protecting group due to its stability under a range of conditions and its facile removal by catalytic hydrogenolysis.[1] N-(Benzyloxycarbonyloxy)succinimide serves as an efficient and stable solid reagent for the introduction of the Cbz group, offering advantages over its counterpart, benzyl (B1604629) chloroformate (Cbz-Cl), such as the avoidance of corrosive hydrochloric acid as a byproduct.[2] This document will delve into the core mechanism of Cbz-OSu, its reactivity profile, and practical considerations for its use in a laboratory setting.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Cbz-OSu is essential for its proper handling, storage, and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₂H₁₁NO₅ |

| Molecular Weight | 249.22 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 80-82 °C |

| Solubility | Soluble in acetone, THF, DCM, acetonitrile. Limited solubility in water. |

| Stability | Stable under inert atmosphere; moisture sensitive. Recommended storage at 2-8°C. |

Mechanism of Action: Nucleophilic Acyl Substitution

The protection of an amine with Cbz-OSu proceeds via a well-established nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyloxycarbonyl group in Cbz-OSu.[3] This initial attack is the rate-determining step of the reaction.[3]

-

Formation of a Tetrahedral Intermediate: The nucleophilic attack leads to the formation of a transient, high-energy tetrahedral intermediate.[3]

-

Collapse of the Intermediate and Departure of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the departure of the N-hydroxysuccinimide (NHS) anion. NHS is an excellent leaving group due to the stability of the resulting anion, which is resonance-stabilized.

-

Proton Transfer: The liberated N-hydroxysuccinimide anion acts as a base, abstracting a proton from the now-positively charged nitrogen atom of the carbamate, yielding the final Cbz-protected amine and N-hydroxysuccinimide as a byproduct.

References

Synthesis of Cbz-OSu: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a critical reagent for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group in peptide synthesis and broader organic chemistry. This document details established synthetic methodologies, presents quantitative data for comparative analysis, and provides explicit experimental protocols.

Core Synthesis Pathways

The synthesis of Cbz-OSu is predominantly achieved through three well-established methods:

-

Reaction of N-Hydroxysuccinimide with Benzyl (B1604629) Chloroformate: This is the most traditional and widely cited method. It involves the acylation of N-hydroxysuccinimide (NHS) with benzyl chloroformate (Cbz-Cl) in the presence of a base to neutralize the hydrochloric acid byproduct.

-

One-Pot, Two-Phase Synthesis: A variation of the traditional method, this approach streamlines the process by generating N-hydroxysuccinimide in situ from hydroxylamine (B1172632) and succinic anhydride (B1165640), followed by direct reaction with benzyl chloroformate in a biphasic system.

-

Reaction of Benzyl Alcohol with N,N'-Disuccinimidyl Carbonate (DSC): This alternative pathway involves the reaction of benzyl alcohol with the activating agent N,N'-disuccinimidyl carbonate. This method is noted for its mild reaction conditions.[1]

Data Presentation: Comparison of Synthesis Pathways

The following table summarizes key quantitative data associated with the primary synthesis pathways for Cbz-OSu, allowing for a direct comparison of their efficiencies and conditions.

| Synthesis Pathway | Key Reagents | Solvent(s) | Base | Reaction Time | Reported Yield |

| Traditional Method | N-Hydroxysuccinimide, Benzyl Chloroformate | Tetrahydrofuran, Water, Ethyl Acetate (B1210297) | Sodium Bicarbonate, Sodium Carbonate, Sodium Hydroxide (B78521), Triethylamine (B128534) | ~2-20 hours | 25-90.5%[2][3] |

| One-Pot, Two-Phase Method | Hydroxylamine Sulfate (B86663), Succinic Anhydride, Benzyl Chloroformate | Water, Toluene (B28343) | Sodium Hydroxide, Sodium Carbonate | Several hours | ~51-53%[2] |

| DSC Method | Benzyl Alcohol, N,N'-Disuccinimidyl Carbonate | Acetonitrile (B52724), Methylene (B1212753) Chloride | Triethylamine | 4-12 hours | 65-89%[1] |

Experimental Protocols

Protocol 1: Traditional Synthesis via Benzyl Chloroformate

This protocol details the synthesis of Cbz-OSu from N-hydroxysuccinimide and benzyl chloroformate.

Materials:

-

N-Hydroxysuccinimide (NHS)

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

Dissolve N-hydroxysuccinimide (1.0 equivalent) in a mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1-1.5 equivalents) to the cooled solution while stirring.

-

Allow the reaction to stir at 0 °C for approximately 20 hours.

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as ethyl acetate or cyclohexane (B81311) to obtain pure N-(benzyloxycarbonyloxy)succinimide.[4]

Protocol 2: One-Pot, Two-Phase Synthesis

This protocol outlines the synthesis of Cbz-OSu in a one-pot, two-phase system, starting from hydroxylamine sulfate and succinic anhydride.[2]

Materials:

-

Hydroxylamine sulfate

-

Succinic anhydride

-

Sodium hydroxide (liquid alkali)

-

Sulfuric acid or Phosphoric acid (catalyst)

-

Toluene

-

Benzyl chloroformate

-

Recrystallization solvent (e.g., cyclohexane, dichloromethane, or ethyl acetate)

Procedure:

-

In a reaction vessel, add purified water and hydroxylamine sulfate.

-

While stirring, gradually add liquid sodium hydroxide.

-

Add succinic anhydride in batches.

-

Add a catalytic amount of sulfuric or phosphoric acid.

-

Dehydrate the mixture at high temperature under vacuum until no more water is extracted, forming an N-hydroxysuccinimide solution.

-

Add toluene as a water-carrying agent and heat to reflux until no more water separates.

-

Cool the N-hydroxysuccinimide solution and add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to 9-11.

-

Control the temperature between 0-60 °C and slowly add benzyl chloroformate.

-

After the addition is complete, allow the reaction to proceed for a set time, then separate the organic layer.

-

Concentrate the organic layer to dryness.

-

Recrystallize the resulting solid from a suitable solvent to yield the final N-(benzyloxycarbonyloxy)succinimide product.[2]

Protocol 3: Synthesis via N,N'-Disuccinimidyl Carbonate (DSC)

This protocol describes the synthesis of Cbz-OSu from benzyl alcohol and N,N'-disuccinimidyl carbonate.[1]

Materials:

-

Benzyl alcohol

-

N,N'-Disuccinimidyl Carbonate (DSC)

-

Triethylamine (TEA)

-

Acetonitrile or Methylene Chloride

Procedure:

-

Dissolve N,N'-disuccinimidyl carbonate in acetonitrile at room temperature.

-

Add triethylamine as a base to the solution.

-

Slowly add benzyl alcohol to the reaction mixture.

-

Stir the reaction at room temperature. The reaction is typically complete within 4 hours in acetonitrile or 12 hours in methylene chloride.

-

Upon completion, the mixed carbonate intermediate can be purified via chromatography if necessary.

-

The intermediate is then typically used directly in the next synthetic step, or the Cbz-OSu product is isolated after a suitable workup.[1]

Mandatory Visualizations

The following diagrams illustrate the core chemical transformations in the synthesis of Cbz-OSu.

References

- 1. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 2. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]

- 3. N-(Benzyloxycarbonyloxy)succinimide|lookchem [lookchem.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

A Comprehensive Technical Guide to N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

CAS Number: 13139-17-8

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(Benzyloxycarbonyloxy)succinimide, a pivotal reagent in modern organic synthesis. This document delves into its chemical identity, physicochemical properties, synthesis methodologies, and its critical role as an amine-protecting agent, particularly in the realm of peptide synthesis and drug development.

Chemical Identification and Properties

N-(Benzyloxycarbonyloxy)succinimide, commonly referred to as Cbz-succinimide or Cbz-OSu, is a white to off-white crystalline solid.[1][2] It is widely recognized for its efficacy in introducing the benzyloxycarbonyl (Cbz or Z) protecting group to primary and secondary amines.[3]

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13139-17-8 | [4] |

| Molecular Formula | C₁₂H₁₁NO₅ | [4] |

| Molecular Weight | 249.22 g/mol | [4] |

| IUPAC Name | benzyl (B1604629) (2,5-dioxopyrrolidin-1-yl) carbonate | [4] |

| Synonyms | Cbz-OSu, Z-OSu, Benzyl N-succinimidyl carbonate | [4] |

| Melting Point | 80-82 °C | [5] |

| Boiling Point | 392.32 °C (estimated) | [5] |

| Density | 1.3189 g/cm³ (estimated) | [5] |

| Appearance | White to off-white crystalline powder | [2][5] |

| Solubility | Soluble in acetone (B3395972) (0.1 g/mL), methanol, chloroform, and other polar aprotic solvents. Limited solubility in water. | [4] |

| Stability | Moisture sensitive. Stable under recommended storage conditions. | [5] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.40–7.30 (m, 5H, aromatic), δ 2.85–2.70 (m, 4H, succinimide) | [4] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 172.4 (C=O, succinimide), δ 158.0 (C=O, carbonate) | [4] |

| Infrared (IR) | 1725 cm⁻¹ (succinimide C=O), 1750 cm⁻¹ (carbonate C=O), 740 cm⁻¹ (aromatic C-H bend) | [4] |

| Mass Spectrometry (ESI-MS) | m/z 249.0637 ([M+H]⁺) | [4] |

Synthesis of N-(Benzyloxycarbonyloxy)succinimide

The synthesis of Cbz-OSu is primarily achieved through the reaction of N-hydroxysuccinimide (NHS) with a benzyloxycarbonylating agent, most commonly benzyl chloroformate (Cbz-Cl).[6] A notable method is the "one-pot two-phase" synthesis, which offers an efficient route to the final product.[4][6]

Experimental Protocol: One-Pot Two-Phase Synthesis

This protocol is adapted from methodologies described in the patent literature.[6]

Materials:

-

Succinic anhydride (B1165640)

-

Sodium hydroxide (B78521) solution (e.g., 40%)

-

Sulfuric acid or phosphoric acid (catalyst)

-

Toluene or other suitable organic solvent

-

Benzyl chloroformate (Cbz-Cl)

-

Recrystallization solvent (e.g., ethyl acetate (B1210297), dichloromethane, or cyclohexane)[6]

Procedure:

-

Formation of N-hydroxysuccinimide (NHS):

-

Charge a reaction vessel with purified water and hydroxylamine sulfate.

-

Under stirring, slowly add the sodium hydroxide solution.

-

Add succinic anhydride in portions.

-

After complete dissolution, add a catalytic amount of sulfuric or phosphoric acid.

-

Dehydrate the mixture at elevated temperature (100-160 °C) under vacuum until no more water is distilled.[6]

-

The resulting product is a solution or solid of N-hydroxysuccinimide.

-

-

Reaction with Benzyl Chloroformate:

-

Cool the NHS mixture and add an organic solvent like toluene.

-

Adjust the pH of the aqueous phase to between 9 and 11 with a base such as sodium carbonate, potassium carbonate, sodium hydroxide, or triethylamine.[6]

-

Control the temperature between 0 and 60 °C.

-

Slowly add benzyl chloroformate dropwise. The molar ratio of benzyl chloroformate to NHS is typically around 1:1 to 1:3.[6]

-

After the addition is complete, continue stirring until the reaction is complete (monitored by TLC).

-

-

Work-up and Purification:

-

Separate the organic layer.

-

Concentrate the organic phase under reduced pressure.

-

Recrystallize the crude product from a suitable solvent to yield pure N-(Benzyloxycarbonyloxy)succinimide.

-

Application in Amine Protection

The primary application of Cbz-OSu is the protection of amino groups in organic synthesis, a critical step in the construction of complex molecules like peptides and pharmaceuticals.[4] The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Cbz-OSu, leading to the formation of a stable carbamate (B1207046) linkage and the release of N-hydroxysuccinimide, a non-corrosive and easily removable byproduct.[4]

Reaction Mechanism

The mechanism involves the nucleophilic amine attacking the electrophilic carbonyl carbon of the benzyloxycarbonyl group. This is followed by the departure of the N-hydroxysuccinimide leaving group.

Experimental Protocol: Cbz Protection of an Amino Acid

This protocol provides a general procedure for the N-terminal protection of an amino acid using Cbz-OSu.

Materials:

-

Amino acid (e.g., Alanine)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Solvent system (e.g., Tetrahydrofuran (THF)/Water, Dioxane)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve the amino acid in an aqueous solution of sodium bicarbonate or a mixture of an organic solvent and water.

-

Reaction: Add a solution of Cbz-OSu (typically 1.1-1.5 equivalents) in a suitable organic solvent to the amino acid solution.

-

Stirring: Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Work-up:

-

Add ethyl acetate and water to the reaction mixture and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

-

Purification: If necessary, purify the resulting N-Cbz protected amino acid by column chromatography or recrystallization.[6]

Role in Solid-Phase Peptide Synthesis (SPPS)

Cbz-OSu is a valuable reagent in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[4] In SPPS, the peptide chain is built stepwise on a solid resin support. The Cbz group, introduced via Cbz-OSu or a pre-formed Cbz-amino acid, serves to protect the N-terminal amine of the growing peptide chain, preventing self-coupling and other side reactions.

The SPPS elongation cycle involves a series of steps:

-

Nα-Deprotection: Removal of the N-terminal protecting group (e.g., Fmoc or Boc) to expose a free amine.

-

Washing: Rinsing the resin to remove excess reagents and byproducts.

-

Coupling: Activation and coupling of the next Nα-protected amino acid to the free amine of the resin-bound peptide.

-

Washing: Another washing step to remove unreacted amino acid and coupling reagents.

-

(Optional) Capping: Acetylation or another modification to block any unreacted amino groups and prevent the formation of deletion sequences.

While the Fmoc and Boc protecting groups are more common for the temporary Nα-protection during the elongation cycles, the Cbz group is often employed for the protection of the final N-terminus of the peptide or for the side chains of certain amino acids.

Comparison with Benzyl Chloroformate (Cbz-Cl)

Benzyl chloroformate (Cbz-Cl) is another common reagent for introducing the Cbz protecting group. However, Cbz-OSu offers several advantages, making it a preferred choice in many applications.

Table 3: Comparison of Cbz-OSu and Cbz-Cl

| Feature | N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) | Benzyl Chloroformate (Cbz-Cl) | Reference(s) |

| Physical State | Crystalline solid | Oily liquid | [1][2][7] |

| Stability & Handling | Stable, easy to handle and store | Lachrymator, moisture sensitive, can decompose to release HCl | [4][7] |

| Reaction Conditions | Milder reaction conditions | Often requires Schotten-Baumann conditions (strong base) | [8] |

| Byproduct | N-hydroxysuccinimide (water-soluble, non-corrosive) | Hydrochloric acid (HCl) (corrosive, requires neutralization) | [8] |

| Work-up | Generally simpler and cleaner | Requires careful neutralization and washing | [8] |

| Reactivity | Less reactive than Cbz-Cl, offering better selectivity in some cases | Highly reactive | [8] |

The use of Cbz-OSu often leads to cleaner reactions and simpler purification procedures due to the nature of its byproduct.[1]

Safety and Handling

N-(Benzyloxycarbonyloxy)succinimide should be handled with appropriate safety precautions in a laboratory setting.

Table 4: Safety Information

| Hazard | Description | Precautionary Measures | Reference(s) |

| GHS Pictograms | Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. | [9][10] | |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | [9][10] |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Use non-sparking tools. | [9] | |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. The container should be tightly closed in a dry and well-ventilated place. | [5][11] |

Conclusion

N-(Benzyloxycarbonyloxy)succinimide (CAS No. 13139-17-8) is a highly effective and versatile reagent for the introduction of the Cbz protecting group in organic synthesis. Its stability, ease of handling, and the generation of a non-corrosive byproduct make it a superior alternative to benzyl chloroformate in many applications, particularly in the sensitive and precise field of peptide synthesis. This guide provides essential technical information to aid researchers, scientists, and drug development professionals in the successful application of this important chemical tool.

References

- 1. Benzyl succinimido carbonate | C12H11NO5 | CID 83172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 5. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]

- 6. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. echemi.com [echemi.com]

- 10. 13139-17-8|N-(Benzyloxycarbonyloxy)succinimide|BLD Pharm [bldpharm.com]

- 11. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

An In-depth Technical Guide to the Solubility Characteristics of N-(Benzyloxycarbonyloxy)succinimide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), a pivotal reagent in peptide synthesis and organic chemistry. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and overall experimental success. This document details qualitative and quantitative solubility data, experimental protocols for solubility determination, and a visualization of its role in chemical synthesis.

Core Solubility Profile

N-(Benzyloxycarbonyloxy)succinimide is a white to off-white crystalline powder.[1][2] Its solubility is a key factor in its application, particularly in its role as an efficient amino-protecting reagent.[3] Generally, it exhibits limited solubility in water but is readily soluble in various polar aprotic and other organic solvents.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for N-(Benzyloxycarbonyloxy)succinimide in common laboratory solvents.

| Solvent | Solubility | Temperature | Source(s) |

| Acetone | 0.1 g/mL, clear | Not Specified | [1][2][4][5][6][7][8][9] |

| Chloroform | Soluble | Not Specified | [5][6] |

| Methanol | Soluble | Not Specified | [4][5][6] |

| Water | Limited Solubility | Not Specified | [4] |

| Water or 1% Acetic Acid | Soluble | Not Specified | [10] |

Note: "Soluble" indicates that the source did not provide a specific quantitative value but stated its solubility.

Qualitative Solubility and Recrystallization

Recrystallization is a common method for purifying N-(Benzyloxycarbonyloxy)succinimide, and the choice of solvent for this process provides further insight into its solubility characteristics.[4] A successful recrystallization relies on the compound being highly soluble in a solvent at an elevated temperature and poorly soluble at a lower temperature. The solvents mentioned for recrystallization include dichloromethane, cyclohexane, and ethyl acetate.[11] This suggests that N-(Benzyloxycarbonyloxy)succinimide has moderate to high solubility in these solvents at their boiling points and lower solubility at room temperature or below.

Experimental Protocols for Solubility Determination

While specific experimental data for the solubility of N-(Benzyloxycarbonyloxy)succinimide across a wide range of solvents and temperatures is not extensively published, a standard protocol can be employed to determine these characteristics. The following methodology is adapted from general procedures for equilibrium solubility determination.[12][13]

Objective:

To determine the equilibrium solubility of N-(Benzyloxycarbonyloxy)succinimide in a selected solvent at a specific temperature.

Materials:

-

N-(Benzyloxycarbonyloxy)succinimide (high purity)

-

Solvent of interest (e.g., acetonitrile (B52724), dimethylformamide, ethyl acetate)

-

Sealed vials

-

Constant temperature shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis

Methodology:

-

Sample Preparation: Add an excess amount of N-(Benzyloxycarbonyloxy)succinimide to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Place the vial in a constant temperature shaker or on a temperature-controlled magnetic stirrer. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.[13]

-

Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility measurements.

-

Concentration Analysis: Accurately dilute the filtered, saturated solution with a suitable solvent. Determine the concentration of N-(Benzyloxycarbonyloxy)succinimide in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of N-(Benzyloxycarbonyloxy)succinimide in the solvent at the specified temperature based on the determined concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Application in Chemical Synthesis: Amine Protection

The primary application of N-(Benzyloxycarbonyloxy)succinimide is in the protection of primary and secondary amines, a fundamental step in peptide synthesis and the synthesis of other complex organic molecules.[2][4][14] The benzyloxycarbonyl (Cbz or Z) group is introduced by reacting the amine with Cbz-OSu. This reaction forms a stable carbamate (B1207046) linkage, effectively masking the amine's nucleophilicity and preventing it from participating in unwanted side reactions.[4]

The following diagram illustrates the general workflow of amine protection using N-(Benzyloxycarbonyloxy)succinimide.

Caption: Workflow for the protection of an amine using Cbz-OSu.

This reaction is typically carried out under mild conditions, often in a polar aprotic solvent like acetonitrile in the presence of a mild base.[4] The choice of solvent is dictated by the solubility of both the amine substrate and Cbz-OSu. The N-hydroxysuccinimide byproduct is generally soluble in the reaction medium and can be removed during the subsequent purification steps.

References

- 1. echemi.com [echemi.com]

- 2. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [amp.chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Buy N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [smolecule.com]

- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 6. N-(Benzyloxycarbonyloxy)succinimide, 98% | Fisher Scientific [fishersci.ca]

- 7. N-(Benzyloxycarbonyloxy)succinimide, CAS No. 13139-17-8 - iChemical [ichemical.com]

- 8. N-(Benzyloxycarbonyloxy)succinimide | 13139-17-8 [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CBZ-Osu | CAS:13139-17-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. CN110698381A - Method for synthesizing N- (benzyloxycarbonyl) succinimide by one-pot two-phase method - Google Patents [patents.google.com]

- 12. benchchem.com [benchchem.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

The Enduring Guardian: A Technical Guide to the Carboxybenzyl (Cbz) Protecting Group for Amines

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals.[1] Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides.[1] Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal (B13267) due to its unique stability, reliability, and diverse deprotection methods.[1][2] This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations.[1] This is achieved by converting the amine into a significantly less nucleophilic carbamate (B1207046).[1] The Cbz group is lauded for its stability across a wide range of reaction conditions, including basic and mildly acidic media, yet it can be selectively removed under specific and relatively mild conditions.[1]

Protection of Amines

The most common method for introducing the Cbz group is the reaction of an amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[2][3] The reaction is a nucleophilic acyl substitution, where the amine's lone pair attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1] The presence of a base is crucial to neutralize the hydrochloric acid byproduct generated during the reaction.[1]

Caption: Mechanism of amine protection using benzyl chloroformate (Cbz-Cl).

Experimental Protocols

Protocol 1: Protection of an Amine with Benzyl Chloroformate (Cbz-Cl)

This protocol describes a general procedure for the N-protection of an amine using Cbz-Cl under aqueous basic conditions.[3]

Materials:

-

Amine (1.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

Sodium bicarbonate (NaHCO₃, 2.0 equiv)

-

Benzyl chloroformate (Cbz-Cl, 1.5 equiv)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the amine in a 2:1 mixture of THF and water.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium bicarbonate, followed by the dropwise addition of benzyl chloroformate.

-

Stir the reaction mixture vigorously at 0 °C for 20 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution in vacuo to obtain the crude Cbz-protected amine, which can be further purified by column chromatography or recrystallization.[3]

Deprotection of Cbz-Protected Amines

The selective removal of the Cbz group is a critical step in multi-step synthesis. Several methods are available, with catalytic hydrogenolysis being the most common.[1]

Catalytic Hydrogenolysis

This is the most prevalent and mildest method for Cbz deprotection.[2] It involves the cleavage of the benzylic C-O bond by hydrogen, catalyzed by a transition metal, typically palladium on carbon (Pd/C).[4] The reaction releases the unstable carbamic acid, which spontaneously decarboxylates to yield the free amine, toluene, and carbon dioxide.[1][5]

Caption: Mechanism of Cbz deprotection via catalytic hydrogenolysis.

Protocol 2: Cbz Deprotection using Hydrogen Gas

This protocol describes a general procedure for the removal of a Cbz group using palladium on carbon with hydrogen gas.[6]

Materials:

-

Cbz-protected compound (1.0 equiv)

-

Methanol (B129727) (MeOH) or Ethanol (EtOH)

-

10% Palladium on carbon (Pd/C) (5-10 mol%)

-

Hydrogen (H₂) gas (balloon or Parr hydrogenator)

-

Celite®

Procedure:

-

Dissolve the Cbz-protected compound in a suitable solvent like methanol in a round-bottom flask.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Carefully add 10% Pd/C to the solution under the inert atmosphere. Caution: Palladium on carbon can be pyrophoric.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

-

Stir the mixture under a hydrogen atmosphere (e.g., a balloon) at room temperature.

-

Monitor the reaction by TLC. Reaction times typically range from 1 to 16 hours.[6]

-

Once the reaction is complete, purge the flask with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Keep the filtered catalyst wet as it can ignite upon drying in air.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[6]

Protocol 3: Cbz Deprotection via Transfer Hydrogenation

This method is an alternative to using hydrogen gas and is often faster.[6]

Materials:

-

Cbz-protected compound (1.0 equiv)

-

Methanol (MeOH) or N,N-Dimethylformamide (DMF)

-

Ammonium (B1175870) formate (B1220265) (HCOONH₄, 2-5 equiv)

-

10% Palladium on carbon (Pd/C) (10-20% by weight)

Procedure:

-

Dissolve the Cbz-protected compound in methanol or DMF.

-

Add ammonium formate to the solution.

-

Purge the flask with an inert gas and carefully add the 10% Pd/C.

-

Stir the mixture at room temperature. For less reactive substrates, heating to reflux may be necessary.

-

Monitor the reaction by TLC; completion is often within 30 minutes to 3 hours.[6]

-

Work-up is similar to the hydrogen gas protocol: filter through Celite® and concentrate the filtrate.[6]

Acid-Mediated Cleavage

Strong acidic conditions, such as hydrogen bromide in acetic acid (HBr/AcOH), can also cleave the Cbz group.[2] This method is harsher and is typically used for substrates that are incompatible with catalytic hydrogenation.[2] The mechanism involves protonation of the carbamate followed by nucleophilic attack by bromide (SN2) or unimolecular cleavage (SN1) at the benzylic carbon.[4]

Protocol 4: Cbz Deprotection with HBr in Acetic Acid

This protocol describes the acid-catalyzed cleavage of a Cbz group.[4]

Materials:

-

Cbz-protected compound

-

33% Hydrogen bromide in acetic acid (HBr/AcOH)

-

Diethyl ether

Procedure:

-

Dissolve the Cbz-protected compound in 33% HBr in acetic acid.

-

Stir the mixture at room temperature for 20 minutes to a few hours, monitoring by TLC.

-

Upon completion, add diethyl ether to precipitate the amine hydrobromide salt.

-

Isolate the precipitate by filtration or decantation.

-

Wash the solid with diethyl ether and dry under vacuum.[4]

Data Presentation

Table 1: Comparison of Cbz Protection Conditions

| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Cbz-Cl | NaHCO₃ | THF/H₂O | 0 | 20 | >90 | [3] |

| Cbz-Cl | Na₂CO₃/NaHCO₃ | Aqueous | RT | 1-4 | 89-98 | [7][8] |

| Cbz-Cl | None | PEG-600 | RT | 0.5-2 | 90-98 | [7] |

| Cbz-Cl | None | Water | RT | 1-5 | 85-95 | [9] |

Table 2: Comparison of Cbz Deprotection Conditions

| Method | Reagents | Solvent(s) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| Hydrogenolysis | H₂ (balloon), 10% Pd/C | MeOH, EtOH, EtOAc | RT | 1-16 | >95 | [6] |

| Transfer Hydrogenation | Ammonium Formate, 10% Pd/C | MeOH, DMF | RT - Reflux | 0.5-3 | >95 | [6] |

| Acidolysis | 33% HBr/AcOH | Acetic Acid | RT | 0.3-4 | >90 | [4][10] |

| Acidolysis | Trifluoroacetic Acid (TFA) | TFA | RT | 1-4 | >90 | [10] |

| Lewis Acid | AlCl₃, HFIP | HFIP | RT | 0.5-2 | 85-95 | [2][11] |

| Nucleophilic | 2-Mercaptoethanol, K₃PO₄ | DMAc | 75 | 1-3 | >90 | [11] |

Orthogonality to Other Protecting Groups

A significant advantage of the Cbz group is its orthogonality with other common amine protecting groups. This is crucial in complex multi-step syntheses, particularly in peptide chemistry, as it allows for the selective removal of one protecting group while others remain intact.[1]

-

Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., trifluoroacetic acid) used to remove the tert-butyloxycarbonyl (Boc) group.[1][2]

-

Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[2]

Caption: A logical workflow for utilizing the Cbz protecting group in synthesis.

Conclusion

The carboxybenzyl protecting group, a classic tool in organic chemistry, remains a highly relevant and valuable option for researchers and drug development professionals.[12] Its ease of introduction, stability to a wide range of conditions, and multiple deprotection pathways make it a versatile choice.[7] The orthogonality of the Cbz group with other common protecting groups like Boc and Fmoc solidifies its place in the strategic design of complex molecules, particularly in the synthesis of peptides and their derivatives.[2][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. benchchem.com [benchchem.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. benchchem.com [benchchem.com]

- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 8. researchgate.net [researchgate.net]

- 9. ijacskros.com [ijacskros.com]

- 10. benchchem.com [benchchem.com]

- 11. Cbz-Protected Amino Groups [organic-chemistry.org]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of Cbz-Succinimide

For Researchers, Scientists, and Drug Development Professionals

N-(Benzyloxycarbonyloxy)succinimide, commonly known as Cbz-succinimide or Cbz-OSu, is a widely utilized reagent in organic synthesis, particularly for the introduction of the benzyloxycarbonyl (Cbz) protecting group onto primary and secondary amines. This crucial step in peptide synthesis and the development of complex molecules necessitates a thorough understanding of the reagent's stability to ensure reaction efficiency, reproducibility, and the purity of the final product. This technical guide provides a comprehensive overview of the stability of Cbz-succinimide, its degradation pathways, and optimal storage conditions, supported by available data and experimental protocols.

Core Principles of Cbz-Succinimide Stability

The stability of Cbz-succinimide is primarily influenced by its susceptibility to hydrolysis. The central reactive site is the activated N-hydroxysuccinimide (NHS) ester of the carbamic acid. This ester is prone to nucleophilic attack, with water being a common nucleophile in laboratory settings. The principal degradation pathway is the hydrolysis of the ester bond, which leads to the formation of N-hydroxysuccinimide (NHS) and the unstable benzyloxycarbamic acid, which readily decomposes to benzyl (B1604629) alcohol and carbon dioxide.

Several factors significantly impact the rate of this degradation, including moisture, pH, temperature, and the solvent in which the reagent is handled or stored.

Factors Influencing Stability

Moisture and pH

Cbz-succinimide is sensitive to moisture.[1] The hydrolysis of the succinimidyl ester is the primary degradation pathway in aqueous environments.[2][3] The rate of this hydrolysis is highly dependent on the pH of the solution. Like other N-hydroxysuccinimide esters, Cbz-succinimide is more stable under acidic conditions and degrades more rapidly as the pH becomes neutral and alkaline.[4]

Temperature

Elevated temperatures accelerate the rate of hydrolytic degradation and can also lead to thermal decomposition. While specific differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) data for Cbz-succinimide are not extensively published, it is known to be a solid with a melting point in the range of 80-82 °C.[2] Decomposition is noted to occur at 81 °C.[3] For long-term stability, storage at reduced temperatures is recommended.

Solvents

The choice of solvent plays a critical role in the stability of Cbz-succinimide. Protic solvents, especially in the presence of trace amounts of water, can facilitate hydrolysis. Anhydrous aprotic solvents are preferred for dissolving and handling Cbz-succinimide to minimize degradation. Common solvents for reactions involving Cbz-OSu include anhydrous dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[6] It is crucial to use solvents with very low water content to prevent premature hydrolysis of the reagent.

Degradation Pathway

The primary degradation pathway for Cbz-succinimide in the presence of water is hydrolysis. This reaction proceeds via a nucleophilic attack of a water molecule on the carbonyl carbon of the activated ester. This leads to the release of N-hydroxysuccinimide and the formation of benzyloxycarbamic acid, which is unstable and subsequently decomposes.

Hydrolysis Pathway of Cbz-Succinimide.

Quantitative Stability Data

Specific quantitative data on the hydrolysis rate of Cbz-succinimide is sparse in the literature. However, data from analogous N-hydroxysuccinimide esters can provide a useful reference for understanding its relative stability. The following table summarizes the hydrolysis half-lives of various polyethylene (B3416737) glycol (PEG)-NHS esters at pH 8 and 25°C. These values illustrate the significant impact of the molecular structure adjacent to the NHS ester on its stability.

| PEG NHS Ester Derivative | Abbreviation | Hydrolysis Half-life (minutes) at pH 8, 25°C |

| Succinimidyl Valerate | SVA | 33.6 |

| Succinimidyl Carbonate | SC | 20.4 |

| Succinimidyl Glutarate | SG | 17.6 |

| Succinimidyl Propionate | SPA | 16.5 |

| Succinimidyl Succinate | SS | 9.8 |

| mPEG2-NHS | - | 4.9 |

| Succinimidyl Succinamide | SSA | 3.2 |

| Succinimidyl Carboxymethylated | SCM | 0.75 |

| Data adapted from a study on the reactivity of various PEG reagents. |

This table demonstrates that even small changes in the chemical structure can lead to significant differences in the rate of hydrolysis. As a succinimidyl carbonate, Cbz-OSu's stability would be expected to be within this range, highlighting its sensitivity to basic conditions.

Recommended Storage Conditions

To ensure the long-term stability and reactivity of Cbz-succinimide, the following storage conditions are recommended:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To slow down the rate of potential degradation reactions.[3] |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | To minimize contact with atmospheric moisture.[3] |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Environment | Dry, cool, and well-ventilated place | To prevent moisture ingress and ensure a stable storage environment. |

It is also advisable to allow the container to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

Experimental Protocols for Stability Assessment

Assessing the stability of Cbz-succinimide can be performed through various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a particularly powerful method for this purpose.

Stability-Indicating HPLC Method

A stability-indicating HPLC method can be developed to separate the intact Cbz-succinimide from its degradation products, primarily N-hydroxysuccinimide. This allows for the quantification of the remaining active reagent over time under different stress conditions (e.g., varying pH, temperature, and solvents).

Objective: To develop and validate an HPLC method to quantify the degradation of Cbz-succinimide under various conditions.

Materials:

-

Cbz-succinimide

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or other suitable buffer components

-

A C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with a UV detector

Methodology:

-

Preparation of Standard and Sample Solutions:

-

Prepare a stock solution of Cbz-succinimide in anhydrous acetonitrile.

-

For the stability study, dilute the stock solution into the desired aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffers at various pH values) or organic solvent to a known concentration.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical starting point could be a linear gradient from 5% B to 95% B over 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at a wavelength where both Cbz-succinimide and its degradation products have absorbance (e.g., 220 nm or 260 nm).[7]

-

Column Temperature: 30°C

-

-

Forced Degradation Study:

-

Acidic Hydrolysis: Incubate the Cbz-succinimide solution in an acidic buffer (e.g., pH 4-5).

-

Basic Hydrolysis: Incubate the Cbz-succinimide solution in a basic buffer (e.g., pH 8-9).

-

Neutral Hydrolysis: Incubate the Cbz-succinimide solution in a neutral buffer (e.g., pH 7).

-

Thermal Stress: Incubate solutions at elevated temperatures (e.g., 40°C, 60°C).

-

Solvent Stability: Incubate solutions in various anhydrous organic solvents.

-

-

Data Analysis:

-

Inject samples at specified time points.

-

Monitor the decrease in the peak area of Cbz-succinimide and the increase in the peak area of N-hydroxysuccinimide.

-

Calculate the percentage of remaining Cbz-succinimide at each time point.

-

Plot the natural logarithm of the Cbz-succinimide concentration versus time to determine the pseudo-first-order rate constant (k) for degradation under each condition. The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

-

Workflow for HPLC-based Stability Assessment.

Conclusion

The stability of Cbz-succinimide is a critical parameter for its successful application in organic synthesis. The primary route of degradation is hydrolysis, which is significantly influenced by moisture, pH, temperature, and solvent choice. To maintain the integrity and reactivity of Cbz-succinimide, it is imperative to store it under cool, dry, and inert conditions and to use anhydrous aprotic solvents for reactions. While specific quantitative stability data for Cbz-succinimide is limited, the behavior of other N-hydroxysuccinimide esters provides a valuable framework for understanding its stability profile. The implementation of a robust stability-indicating analytical method, such as the HPLC protocol outlined above, is essential for researchers and drug development professionals to ensure the quality and reliability of this important reagent in their synthetic endeavors.

References

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. d-nb.info [d-nb.info]

Methodological & Application

Protocol for Carboxybenzyl (Cbz) Protection of Primary Amines: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the carboxybenzyl (Cbz) protection of primary amines, a fundamental transformation in organic synthesis, particularly in peptide chemistry and the development of pharmaceuticals. Included are detailed experimental protocols for both the protection of primary amines and the subsequent deprotection of the Cbz group. Quantitative data from various reaction conditions are summarized for comparative analysis. Additionally, a visual workflow of the entire process is provided to facilitate a clear understanding of the procedural sequence.

Introduction

The protection of amine functionalities is a critical step in multi-step organic synthesis to prevent unwanted side reactions. The benzyloxycarbonyl (Cbz or Z) group is a widely employed protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under specific, mild conditions.[1][2] Introduced by Max Bergmann and Leonidas Zervas in 1932, the Cbz group has become an indispensable tool in the synthesis of complex molecules, including peptides and other biologically active compounds.[3]

The most common method for the introduction of the Cbz group involves the reaction of a primary amine with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions, often referred to as the Schotten-Baumann reaction.[1][4][5][6][7] This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[8] The Cbz group is valued for its orthogonality with other common protecting groups like Boc and Fmoc, allowing for selective deprotection strategies in complex synthetic routes.[1]

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis, which cleanly yields the free amine, toluene, and carbon dioxide as byproducts.[9][10] Alternative deprotection methods, such as acidic cleavage, provide versatility for substrates that are sensitive to hydrogenation conditions.[8][11]

Data Presentation: Cbz Protection of Primary Amines

The following table summarizes various conditions and yields for the Cbz protection of primary amines, offering a comparative overview of different methodologies.

| Amine Substrate | Reagents | Base | Solvent | Time | Temp. | Yield (%) | Reference |

| General Amine | Benzyl chloroformate (Cbz-Cl) | Sodium bicarbonate | THF/Water (2:1) | 20 h | 0 °C | ~90% | [1][8] |

| Various Amines | Benzyl chloroformate (Cbz-Cl) | - | Water | 2 min - 1.5 h | Room Temp. | 71-99% | [12] |

| Aryl and Aliphatic Amines | Benzyl chloroformate (Cbz-Cl) | - | Polyethylene glycol (PEG)-400 | Specified in source | Room Temp. | High | [2] |

| Aliphatic and Aromatic Amines | Benzyl chloroformate (Cbz-Cl) | Dodecatungstophosphoric acid hydrate (B1144303) (cat.) | - | Fast | - | Excellent | [13][14] |

| General Amine | Benzyl chloroformate (Cbz-Cl) | Magnesium oxide | Ethyl acetate (B1210297) | - | 70 °C to reflux | - | [15] |

| General Amine | Benzyl chloroformate (Cbz-Cl) | DIPEA, Sc(OTf)₃ | Acetonitrile | - | - | - | [15] |

Data Presentation: Deprotection of Cbz-Protected Amines

This table provides a comparison of common methods for the removal of the Cbz protecting group.

| Deprotection Method | Reagents/Catalyst | Solvent | Time | Temp. | Yield (%) | Reference |

| Catalytic Hydrogenolysis | H₂, 10% Pd/C | Methanol (B129727) or Ethanol (B145695) | 1-24 h | Room Temp. | >95% | [9] |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Methanol | 1-3 h | Reflux | >90% | [9] |

| Acidic Cleavage | 33% HBr in Acetic Acid | - | 1-4 h | Room Temp. | - | [9] |

| Nucleophilic Deprotection | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAc) | 24 h | 75 °C | - | [9] |

| Reductive Deprotection | NaBH₄, Pd-C | Methanol | 3-10 min | Room Temp. | 93-98% | [16] |

Experimental Protocols

Protocol 1: General Procedure for Cbz Protection of a Primary Amine under Schotten-Baumann Conditions

This protocol describes a general method for the N-protection of a primary amine using benzyl chloroformate in a biphasic solvent system.[1][11]

Materials:

-

Primary amine (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.05 - 1.5 eq)[11]

-

Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) (2.0 eq)[1][11]

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 eq) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.05 - 1.5 eq) dropwise to the stirred reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for several hours or overnight, monitoring the progress by Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

If necessary, purify the resulting crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Procedure for Cbz Deprotection by Catalytic Hydrogenolysis

This protocol outlines the standard method for removing the Cbz group using catalytic hydrogenolysis.[8][9]

Materials:

-

Cbz-protected amine (1.0 eq)

-

10% Palladium on carbon (Pd/C) (5-10 mol% of palladium)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source (e.g., balloon or hydrogenator)

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite™

Procedure:

-

Dissolve the Cbz-protected amine in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Carefully add the 10% Pd/C catalyst to the solution.

-

Purge the flask with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the flask (e.g., via a balloon) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.

-

Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the filter cake with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The crude product is often clean enough for subsequent steps, but can be purified further if necessary.

Mandatory Visualization

The following diagram illustrates the general workflow for the Cbz protection of a primary amine and its subsequent deprotection.

Caption: General workflow for Cbz protection and deprotection of primary amines.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. tandfonline.com [tandfonline.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. benchchem.com [benchchem.com]

- 12. ijacskros.com [ijacskros.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

Application of Cbz-OSu in Solid-Phase Peptide Synthesis (SPPS): Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, is a cornerstone in peptide synthesis, offering robust protection of the α-amino group of amino acids.[1] Its stability under a range of conditions and selective removal via catalytic hydrogenolysis make it a valuable tool, particularly for the synthesis of peptides requiring N-terminal protection in the final product.[2] N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is an efficient reagent for introducing the Cbz group, valued for its reactivity and ease of handling compared to the more traditional benzyl (B1604629) chloroformate (Cbz-Cl).[3] As an N-hydroxysuccinimide (NHS) ester, Cbz-OSu reacts selectively with primary amines under mild conditions to form a stable carbamate (B1207046) linkage.[4][5]

This document provides detailed application notes and experimental protocols for the use of Cbz-OSu in modern Solid-Phase Peptide Synthesis (SPPS), primarily within the framework of the widely used Fmoc/tBu orthogonal protection strategy.

Core Principles and Strategies

The primary application of Cbz-OSu in Fmoc-based SPPS is the final protection of the N-terminal α-amino group after the peptide chain has been assembled. This is achieved through an "on-resin" N-terminal Cbz protection strategy. The Cbz group is stable to the mildly acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin and the removal of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[6]

An alternative, though less common, approach involves the use of a pre-synthesized N-Cbz protected amino acid in the final coupling step of the SPPS cycle.

Data Presentation

The following table summarizes illustrative quantitative data for the on-resin N-terminal Cbz protection of a model pentapeptide using Cbz-OSu. The data highlights the high efficiency of this reagent in SPPS.

| Parameter | Value | Remarks |

| Starting Resin | Fmoc-Leu-Wang Resin | 0.1 mmol scale |

| Peptide Sequence | H-Leu-Asp(OtBu)-Lys(Boc)-Ala-Leu-OH | - |

| N-terminal Capping Reagent | Cbz-OSu | 3 equivalents |

| Base | N,N-Diisopropylethylamine (DIEA) | 5 equivalents |

| Solvent | N,N-Dimethylformamide (DMF) | - |

| Reaction Time | 2 hours | Monitored by Kaiser test |

| Capping Efficiency | > 99% | Based on qualitative Kaiser test and final product analysis. NHS esters are known to provide quantitative labeling of amines.[4] |

| Crude Purity (post-cleavage) | ~85-95% | Dependent on peptide sequence and synthesis efficiency. |

| Overall Yield (post-purification) | 60-75% | Dependent on peptide sequence and purification method. |

Experimental Protocols

Protocol 1: On-Resin N-terminal Cbz Protection using Cbz-OSu

This protocol details the synthesis of a peptide on a solid support using standard Fmoc chemistry, followed by the protection of the N-terminal amine with Cbz-OSu.

Materials:

-

Fmoc-amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

Fmoc-protected amino acids

-

Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS))

-

Ice-cold diethyl ether

Procedure:

-

Resin Swelling:

-

Place the desired amount of Fmoc-amino acid-loaded resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes with gentle agitation.

-

Drain the DMF.

-

-

Peptide Chain Elongation (Iterative Cycle):

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for another 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove piperidine.

-

Amino Acid Coupling: Pre-activate the next Fmoc-amino acid (3 eq.) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIEA in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

-

Washing: Wash the resin with DMF (3 x 1 min).

-

Repeat this cycle for each amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform the Fmoc deprotection step as described in step 2.

-

Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min).

-

-

On-Resin N-terminal Cbz Protection:

-

Swell the resin with the free N-terminal amine in DMF.

-

In a separate vial, dissolve Cbz-OSu (3 eq.) in DMF.

-

Add DIEA (5 eq.) to the resin-containing vessel, followed by the Cbz-OSu solution.

-

Agitate the mixture at room temperature for 2 hours.

-

Monitoring: Perform a Kaiser test to ensure the reaction has gone to completion (absence of blue color).

-

Drain the reaction solution and wash the resin thoroughly with DMF (3 x 1 min) and DCM (5 x 1 min).

-

-

Cleavage and Deprotection:

-

Dry the Cbz-protected peptide-resin under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.

-

Collect the precipitate by centrifugation and wash with cold ether.

-

Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Visualizations

SPPS Workflow for N-terminal Cbz Protection

Caption: General workflow for solid-phase synthesis of an N-terminally Cbz-protected peptide.

Reaction Mechanism of Cbz-OSu with Resin-Bound Peptide

Caption: Nucleophilic acyl substitution mechanism for Cbz-OSu with a primary amine.

References

- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl N-Succinimidyl Carbonate (Cbz-OSu) [commonorganicchemistry.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Reaction of N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide) with Bases for Amine Protection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized protecting group for amines in organic synthesis, particularly in peptide synthesis and the preparation of complex molecules. Its stability under various conditions and its facile removal via catalytic hydrogenolysis make it an invaluable tool. N-(Benzyloxycarbonyloxy)succinimide (Cbz-succinimide or Cbz-OSu) is a common, crystalline, and stable reagent for the introduction of the Cbz group. The reaction of Cbz-OSu with primary and secondary amines proceeds via a nucleophilic acyl substitution mechanism. The use of a base is often employed to enhance the nucleophilicity of the amine, thereby increasing the reaction rate and yield. This document provides detailed application notes, comparative reaction conditions, and experimental protocols for the Cbz protection of various amines using Cbz-OSu in the presence of different bases.

Reaction Mechanism and Role of the Base

The protection of an amine with Cbz-OSu involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the Cbz group. This leads to the formation of a tetrahedral intermediate, which then collapses to furnish the Cbz-protected amine and N-hydroxysuccinimide (NHS) as a byproduct.

Bases play a crucial role in this transformation by deprotonating the amine (or its protonated form), thereby increasing its nucleophilicity and accelerating the rate of the reaction. The choice of base depends on the substrate's reactivity, solubility, and the presence of other functional groups. Common bases include inorganic carbonates such as sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃), as well as non-nucleophilic organic tertiary amines like triethylamine (B128534) (TEA) and N,N-diisopropylethylamine (DIPEA).

Summary of Standard Reaction Conditions

The following table summarizes typical reaction conditions for the Cbz protection of various amines using Cbz-OSu with different bases. It is important to note that these conditions are compiled from various sources and do not represent a direct comparative study. Optimal conditions for a specific substrate may require some optimization.

| Amine Type | Base | Solvent System | Stoichiometry (Amine:Cbz-OSu:Base) | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |

| Primary Amino Acid Derivative | DIPEA | Not Specified | 1 : 1.1 : 1.5 | 25 | 1 | Not Reported | [1] |

| General Amine | NaHCO₃ | THF/H₂O (1:1) | 1 : 1.18 : 1.98 | Room Temp. | Not Specified | Not Reported | [2] |

| Aniline Derivative | None (General) | Not Specified | 1 : 1.2 | Room Temp. | 24 - 48 | ~85 | [3] |

| Alkyl Amine (General) | Solid-supported TEA | THF/H₂O (3:1) | Not Specified | Room Temp. | 1.5 | Not Reported |

Experimental Protocols

Protocol 1: Cbz Protection of an Amino Acid Derivative using DIPEA

This protocol is adapted from a procedure for the protection of an amino group in a complex molecule.

Materials:

-

Amino acid derivative (1.0 eq)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

Appropriate organic solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

Dissolve the amino acid derivative (1.0 eq) in the chosen organic solvent.

-

To the solution, add DIPEA (1.5 eq) at room temperature.

-

Add Cbz-OSu (1.1 eq) to the reaction mixture.

-

Stir the reaction at 25 °C for 1 hour, monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, adjust the pH of the mixture to approximately 5 by adding a dilute aqueous acid solution (e.g., acetic acid in water).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1]

Protocol 2: Cbz Protection of an Amine using Sodium Bicarbonate

This is a general protocol suitable for a wide range of amines.

Materials:

-

Amine (1.0 eq)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.18 eq)

-

Sodium bicarbonate (NaHCO₃) (1.98 eq)

-

Tetrahydrofuran (THF)

-

Water

Procedure:

-

Dissolve the amine (1.0 eq) in a 1:1 mixture of THF and water.

-

Add sodium bicarbonate (1.98 eq) to the solution.

-

Add Cbz-OSu (1.18 eq) to the stirred mixture.

-

Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

-

Dilute the reaction mixture with water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by silica (B1680970) gel column chromatography if necessary.[2]

Protocol 3: General Procedure for Cbz Protection of a Primary or Secondary Amine using Triethylamine

Materials:

-

Amine (1.0 eq)

-

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) (1.1-1.2 eq)

-

Triethylamine (TEA) (1.2-1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

Procedure:

-

Dissolve the amine (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for a few minutes.

-

Add Cbz-OSu (1.1-1.2 eq) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction at room temperature for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with water, dilute aqueous acid (e.g., 1M HCl) to remove excess TEA, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Diagrams

Caption: General experimental workflow for the Cbz protection of amines.

Conclusion

The Cbz protection of amines using Cbz-succinimide is a robust and widely applicable transformation. The choice of base and solvent system can be tailored to the specific substrate to optimize reaction times and yields. While inorganic bases like sodium bicarbonate in aqueous solvent mixtures are effective for many substrates, non-nucleophilic organic bases such as DIPEA and triethylamine in anhydrous organic solvents offer alternatives, particularly for sensitive or less reactive amines. The provided protocols offer a starting point for researchers to develop optimal conditions for their specific synthetic needs.

References

Application Notes and Protocols for Selective N-Protection Using Cbz-OSu

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective N-protection of primary and secondary amines using N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu). This reagent offers a stable and efficient method for introducing the versatile benzyloxycarbonyl (Cbz) protecting group, a cornerstone in peptide synthesis and the development of complex organic molecules.[1][2][3]

Introduction

The benzyloxycarbonyl (Cbz or Z) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal via catalytic hydrogenolysis.[3][4] N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu), an activated ester of Cbz, serves as an excellent reagent for the introduction of the Cbz group. Compared to the traditional benzyl (B1604629) chloroformate (Cbz-Cl), Cbz-OSu is a stable, crystalline solid that is less hazardous and often reacts under milder conditions without the formation of corrosive HCl as a byproduct.[3] This makes Cbz-OSu particularly suitable for the protection of sensitive substrates.[3]

The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Cbz-OSu, leading to the formation of a stable carbamate (B1207046) and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3]

Reaction Mechanism and Workflow

The general mechanism for the N-protection of an amine with Cbz-OSu involves the nucleophilic acyl substitution at the carbonyl carbon of the Cbz group.

Caption: Reaction mechanism of N-protection using Cbz-OSu.

A typical experimental workflow for N-protection using Cbz-OSu is outlined below.

Caption: General experimental workflow for N-protection with Cbz-OSu.

Quantitative Data Summary

The efficiency of N-protection using Cbz-OSu is dependent on the substrate, solvent, base, and reaction temperature. The following tables summarize typical reaction conditions and yields for various amine substrates.

Table 1: N-Protection of Primary Amines

| Substrate | Cbz-OSu (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-Propylamine | 1.1 | Na₂CO₃ (2.0) | Water | 0 - RT | 3-4 | >90 |

| Alkyl amine | - | Solid-supported triethylamine | THF/EtOH (3:1) | RT | 1.5 | High |

| Alkyl amine salt | - | Solid-supported triethylamine | THF/H₂O (3:1) | RT | 1.5 | High |

Table 2: N-Protection of Amino Acids

| Substrate | Cbz-OSu (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| General Amino Acid | 1.1 - 1.5 | NaHCO₃ (2.0) | THF/H₂O (1:1) | 0 - RT | 4-20 | 90-98 |

| Amino Acid | - | β-Cyclodextrin (catalytic) | Water | RT | - | 89-98[5] |

Note: The use of a base is generally recommended to neutralize the N-hydroxysuccinimide byproduct and drive the reaction to completion.[3] For amino acids, maintaining a pH between 8 and 10 is crucial to prevent racemization.[4]

Experimental Protocols

General Protocol for N-Protection of a Primary Amine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Primary amine

-

Cbz-OSu

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the primary amine (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).

-

Add sodium bicarbonate (2.0 equiv.) to the solution and stir until dissolved.

-

Cool the mixture to 0 °C in an ice bath.

-

Add Cbz-OSu (1.1-1.2 equiv.) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.